molecular formula C13H13ClN2O B1487138 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol CAS No. 2097968-20-0

6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol

Cat. No. B1487138
M. Wt: 248.71 g/mol
InChI Key: NPSYBVUARXZQKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol” were not found, a related compound, “N’-(4-Chlorophenethyl)-N,N-dimethylureas”, undergoes α-Lithiation using t-butyllithium in dry tetrahydrofuran .

Scientific Research Applications

Process Chemistry and Synthesis Methods

  • The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a related compound, has been explored for applications in the production of high explosives and medicinal products. This process chemistry study reveals the role of various alcohols, alkoxides, and the effect of reaction periods in the synthesis process, highlighting the development of an economical process for its production (Patil et al., 2008).

Structural and Theoretical Insights

  • Theoretical insights into the structures and properties of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been provided, showcasing the role of non-covalent interactions in their structural stabilities. This includes single-crystal analysis and quantum chemical calculations, emphasizing the impact of different moieties on the stability and reactivity of the compounds (Ali et al., 2021).

Biological Activities

  • A series of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives have been synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their inhibition of kinesin Eg5. This indicates the potential for pyrimidin derivatives in antiviral and anticancer drug development (Al-Masoudi et al., 2014).

Supramolecular Chemistry

  • The synthesis and structural investigation of O-benzenesulfonylated pyrimidines reveal significant insights into noncovalent interactions and their influence on the supramolecular network of these compounds. These findings have implications for designing compounds with desirable physical and chemical properties (Ali et al., 2020).

properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-15-12(8-13(17)16-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYBVUARXZQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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